Ethyl 2-(2-benzyl-4-chlorophenoxy)acetate
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Overview
Description
Ethyl 2-(2-benzyl-4-chlorophenoxy)acetate is an organic compound with the molecular formula C17H17ClO3. It is an ester derivative of acetic acid and is known for its unique chemical structure, which includes a benzyl group, a chlorophenoxy group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-benzyl-4-chlorophenoxy)acetate typically involves the esterification of 2-(2-benzyl-4-chlorophenoxy)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-benzyl-4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The benzyl and chlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-benzyl-4-chlorophenoxy)acetic acid.
Reduction: Formation of 2-(2-benzyl-4-chlorophenoxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-benzyl-4-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-(2-benzyl-4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-chlorophenoxy)acetate: Similar structure but lacks the benzyl group.
Methyl 2-(2-benzyl-4-chlorophenoxy)acetate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the benzyl and chlorophenoxy groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H17ClO3 |
---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
ethyl 2-(2-benzyl-4-chlorophenoxy)acetate |
InChI |
InChI=1S/C17H17ClO3/c1-2-20-17(19)12-21-16-9-8-15(18)11-14(16)10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3 |
InChI Key |
SSWAQEMAIVQEJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
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